molecular formula C9H16Cl2N4O B13341288 N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Cat. No.: B13341288
M. Wt: 267.15 g/mol
InChI Key: ZEUMIIMUHFIOSY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride is a chemical compound with the molecular formula C9H15ClN4O. It is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylhydrazine with a suitable pyridine derivative, followed by cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-13(2)9(14)8-6-5-10-4-3-7(6)11-12-8;;/h10H,3-5H2,1-2H3,(H,11,12);2*1H

InChI Key

ZEUMIIMUHFIOSY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NNC2=C1CNCC2.Cl.Cl

Origin of Product

United States

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